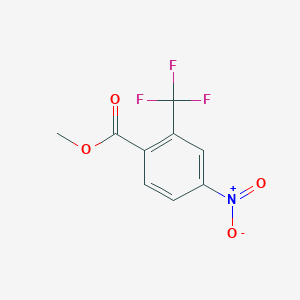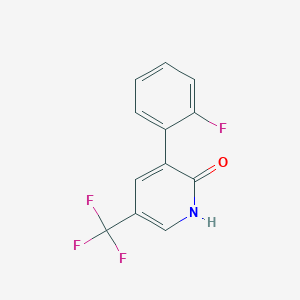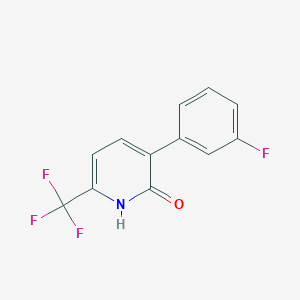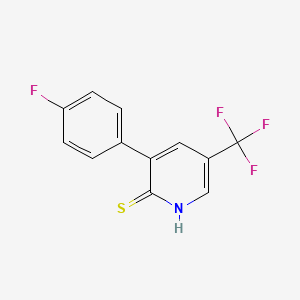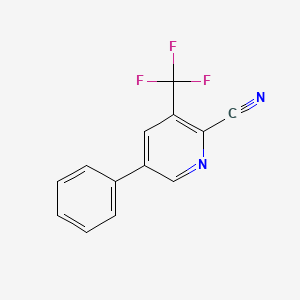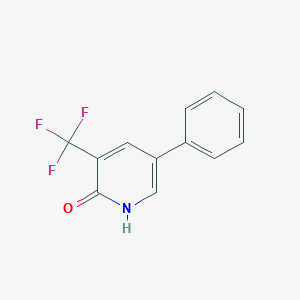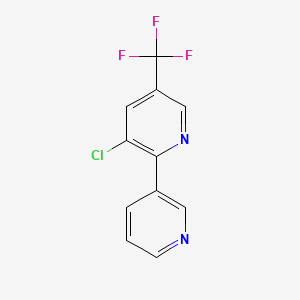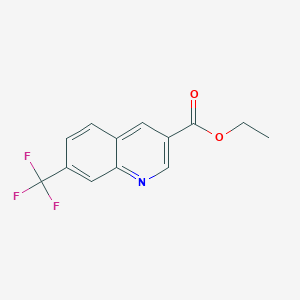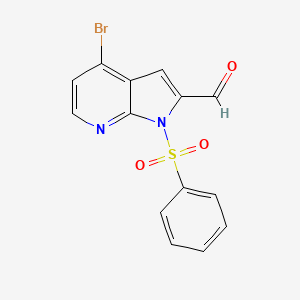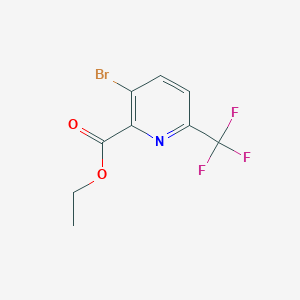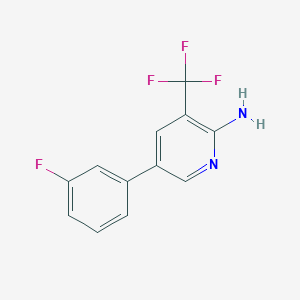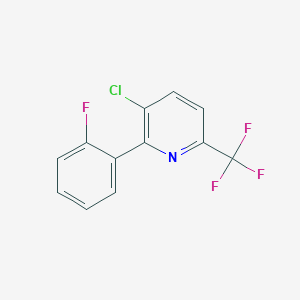![molecular formula C8H4F5NO2 B1391626 Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid CAS No. 1215583-64-4](/img/structure/B1391626.png)
Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid
概要
説明
Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid is a fluorinated organic compound with the molecular formula C₈H₄F₅NO₂. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a pyridine ring, making it a highly fluorinated molecule. Fluorinated compounds are of significant interest in various fields due to their unique chemical and physical properties, such as increased stability and lipophilicity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of a pyridine derivative with fluorinating agents such as N-fluoropyridinium salts. These salts can be prepared by reacting the corresponding pyridine with fluorine gas (F₂) in the presence of a strong acid .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes utilize efficient fluorinating reagents and advanced fluorination technology to achieve high yields and purity.
化学反応の分析
Types of Reactions
Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing fluorine atoms makes the compound less reactive towards nucleophilic substitution but more reactive towards electrophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogenating agents and strong acids are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions may introduce additional functional groups into the pyridine ring, while oxidation reactions may convert the acetic acid moiety into other carboxylic acid derivatives .
科学的研究の応用
Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and lipophilicity, which can enhance drug efficacy and bioavailability.
Industry: Utilized in the development of agrochemicals and other industrial products that benefit from the unique properties of fluorinated compounds
作用機序
The mechanism of action of Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with molecular targets and pathways within biological systems. The electron-withdrawing fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can result in the modulation of biological pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Trifluoromethylpyridines: Compounds with similar structures but fewer fluorine atoms.
Fluoropyridines: Pyridine derivatives with varying degrees of fluorination.
Uniqueness
Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid is unique due to the combination of difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and lipophilicity .
特性
IUPAC Name |
2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,6(15)16)5-2-1-4(3-14-5)8(11,12)13/h1-3H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFSEGCDPAHKKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


